molecular formula C2H8N+ B1228005 Ethylammonium nitrate

Ethylammonium nitrate

Cat. No.: B1228005
M. Wt: 46.09 g/mol
InChI Key: QUSNBJAOOMFDIB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ethylammonium nitrate can be synthesized through several methods:

Chemical Reactions Analysis

Ethylammonium nitrate undergoes various chemical reactions, including:

Common reagents used in these reactions include acyl chlorides, alkyl halides, and strong oxidizers like potassium permanganate. The major products formed from these reactions include amides, ethylaminium salts, acetaldehyde, and secondary and tertiary amines .

Mechanism of Action

Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Ethylammonium nitrate can be compared with other similar compounds, such as:

This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C2H8N+

Molecular Weight

46.09 g/mol

IUPAC Name

ethylazanium

InChI

InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1

InChI Key

QUSNBJAOOMFDIB-UHFFFAOYSA-O

SMILES

CC[NH3+]

Canonical SMILES

CC[NH3+]

Pictograms

Irritant

Synonyms

ethylammonium
ethylammonium nitrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylammonium nitrate
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Ethylammonium nitrate
Reactant of Route 3
Ethylammonium nitrate
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Ethylammonium nitrate
Reactant of Route 5
Ethylammonium nitrate
Reactant of Route 6
Ethylammonium nitrate

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